2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activities. These complexes, through hydrogen bonding, form supramolecular architectures, demonstrating the potential of such compounds in creating novel materials with specific functions, such as antioxidative properties (Chkirate et al., 2019).
Anticancer Activity
Compounds structurally related to pyrazolo[1,5-a]pyrimidineacetamides have been investigated for their anticancer activity, particularly against lung cancer. The ability to undergo facile chemical transformations to generate a variety of derivatives offers a pathway to designing drugs with enhanced efficacy against specific cancer types (Hammam et al., 2005).
Imaging Applications
Derivatives of pyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been developed as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. This highlights the potential of fluorine-containing pyrazolo[1,5-a]pyrimidineacetamides in diagnostic imaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial Activities
Novel thiazole derivatives incorporating the pyrazole moiety have demonstrated significant anti-bacterial and anti-fungal activities, showcasing the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents (Saravanan et al., 2010).
Fluorogenic Dyes
The oxidation of certain imidazolone compounds with selenium dioxide leads to the formation of imidazo[1,2-a]pyrazine derivatives, which exhibit significant shifts in their absorption and emission spectra. This suggests their use as fluorogenic dyes, indicating the potential of pyrazole-acetamide derivatives in materials science for the development of new fluorescent materials (Zaitseva et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound interacts with the HBV core protein by acting as a core protein allosteric modulator (CpAM) . This interaction effectively inhibits a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the biochemical pathways involved in the replication of the HBV. By modulating the conformation of the HBV core protein, the compound disrupts the normal functioning of the virus, thereby inhibiting its replication .
Pharmacokinetics
It is noted that the compound can inhibit hbv dna viral load when orally administered in an hbv aav mouse model , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of HBV replication. This is evidenced by the reduction in HBV DNA viral load in an HBV AAV mouse model following oral administration of the compound .
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-14-6-2-1-5-12(14)9-16(21)18-10-13-11-19-20-8-4-3-7-15(13)20/h1-2,5-6,11H,3-4,7-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTRQXREONPKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CC3=CC=CC=C3F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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